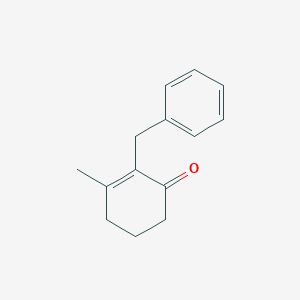

2-Benzyl-3-methylcyclohex-2-en-1-one

Description

2-Benzyl-3-methylcyclohex-2-en-1-one (CAS No. 5134-46-3) is a substituted cyclohexenone derivative with the molecular formula C₁₄H₁₆O and a molecular weight of 200.28 g/mol . Structurally, it features a cyclohexenone ring (a six-membered cyclic ketone with one double bond) substituted at the 2-position with a benzyl group (C₆H₅CH₂-) and at the 3-position with a methyl group (-CH₃). Synonyms include DTXSID90569176 and Q82456271 (Wikidata identifier) .

Properties

CAS No. |

5134-46-3 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-benzyl-3-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C14H16O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

XCZNNIXSFLASLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)CCC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods:

Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of a corresponding 4-carbetoxy derivative.

Oxidation: Another method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.

Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives with additional oxygen-containing functional groups.

- Reduced derivatives with alcohol groups.

- Substituted derivatives with different functional groups replacing the benzyl or methyl groups.

Scientific Research Applications

2-Benzyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material in the synthesis of complex organic molecules and natural products.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzyl and methyl groups can influence its reactivity and binding affinity to different targets. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

3-(Benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5)

- Molecular Formula: C₁₃H₁₅NO

- Molecular Weight : 201.27 g/mol

- Key Differences: The 3-position substituent is a benzylamino group (-NH-CH₂C₆H₅) instead of a methyl group. The amino group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the non-polar methyl group in 2-benzyl-3-methylcyclohex-2-en-1-one. Applications: Likely used in pharmaceutical intermediates due to the amine functionality, which is common in bioactive molecules. Safety data indicate precautions for inhalation and skin contact .

2-Methylcyclohexanone (CAS 583-60-8)

- Molecular Formula : C₇H₁₂O

- Molecular Weight : 112.17 g/mol

- Key Differences: Lacks both benzyl and methyl substituents on the cyclohexenone ring. Simpler structure with lower molecular weight and reduced steric hindrance. Applications: Widely used as a solvent or fragrance component. The absence of bulky groups enhances volatility compared to this compound.

(Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-1,3-thiazolidin-4-one

- Structure: Features a thiazolidinone ring fused to a cyclohexenyl-imino group and a benzyl substituent .

- The imino group (-NH-) and sulfur atom differentiate its reactivity from the ketone-dominated chemistry of this compound.

Data Table: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 5134-46-3 | C₁₄H₁₆O | 200.28 | 2-benzyl, 3-methyl |

| 3-(Benzylamino)cyclohex-2-en-1-one | 41609-04-5 | C₁₃H₁₅NO | 201.27 | 3-benzylamino |

| 2-Methylcyclohexanone | 583-60-8 | C₇H₁₂O | 112.17 | 2-methyl |

| (Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-1,3-thiazolidin-4-one | Not provided | C₂₂H₂₂N₂OS | 362.49 | Thiazolidinone, imino, benzyl, phenyl |

Research Findings and Functional Insights

- Substituent Effects: The benzyl group in this compound increases lipophilicity, making it less water-soluble than 2-methylcyclohexanone . Methyl vs. Amino Groups: The methyl substituent in the target compound reduces polarity compared to the amino group in 3-(benzylamino)cyclohex-2-en-1-one, favoring interactions with hydrophobic environments .

- Synthetic Utility: Cyclohexenones with benzyl groups are often intermediates in the synthesis of steroids or terpenoids. The methyl group at the 3-position may stabilize the enone system via hyperconjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.